Tetrafluorosuccinyl fluoride
Overview
Description
Tetrafluorosuccinyl fluoride is a chemical compound with the molecular formula C₄F₆O₂. It is known for its high reactivity and is used in various chemical processes. The compound is characterized by its high density of 1.595 g/cm³ and a boiling point of 30°C . It is a colorless liquid that is highly reactive due to the presence of multiple fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrafluorosuccinyl fluoride can be synthesized through several methods. One common method involves the fluorination of succinyl chloride using sulfur tetrafluoride. The reaction typically requires controlled conditions to prevent over-fluorination and to ensure the desired product is obtained. The reaction can be represented as follows: [ \text{C}_4\text{H}_4\text{Cl}_2\text{O}_2 + 4\text{SF}_4 \rightarrow \text{C}_4\text{F}_6\text{O}_2 + 4\text{SOF}_2 + 2\text{HF} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale fluorination reactors. These reactors are designed to handle the highly reactive nature of fluorine and its compounds. The process involves the careful control of temperature and pressure to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Tetrafluorosuccinyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in this compound can be substituted with other nucleophiles. For example, reaction with amines can lead to the formation of amides.
Addition Reactions: The compound can participate in addition reactions with unsaturated compounds, leading to the formation of new carbon-fluorine bonds.
Hydrolysis: this compound can be hydrolyzed in the presence of water to form tetrafluorosuccinic acid and hydrogen fluoride.
Common Reagents and Conditions:
Sulfur Tetrafluoride: Used in the initial synthesis of this compound.
Amines: Used in substitution reactions to form amides.
Water: Used in hydrolysis reactions.
Major Products Formed:
Tetrafluorosuccinic Acid: Formed through hydrolysis.
Amides: Formed through substitution reactions with amines.
Scientific Research Applications
Tetrafluorosuccinyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various fluorinated organic compounds. Its high reactivity makes it valuable in the development of new chemical reactions and pathways.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: this compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of fluorinated polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which tetrafluorosuccinyl fluoride exerts its effects is primarily through its high reactivity with nucleophiles. The fluorine atoms in the compound are highly electronegative, making the carbon atoms electrophilic and susceptible to nucleophilic attack. This reactivity allows the compound to participate in a wide range of chemical reactions, forming stable products with various nucleophiles.
Comparison with Similar Compounds
Sulfur Tetrafluoride: Used in the synthesis of tetrafluorosuccinyl fluoride and shares similar reactivity patterns.
Tetrafluoroethylene: Another fluorinated compound with high reactivity, used in the production of fluoropolymers.
Hexafluoroacetone: A fluorinated ketone with similar reactivity and applications in organic synthesis.
Uniqueness: this compound is unique due to its specific structure, which allows for multiple fluorine atoms to be present on a single molecule. This high degree of fluorination imparts unique chemical properties, such as high reactivity and stability in various chemical environments. Its ability to form stable complexes with biological molecules also sets it apart from other fluorinated compounds.
Properties
IUPAC Name |
2,2,3,3-tetrafluorobutanedioyl difluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F6O2/c5-1(11)3(7,8)4(9,10)2(6)12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNURRSZDMIXZLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(=O)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380213 | |
Record name | Tetrafluorosuccinyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
679-13-0 | |
Record name | Tetrafluorosuccinyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 679-13-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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